molecular formula C23H28N4O B12746343 6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(dimethylamino)propyl)amino)-5,6,11-trimethyl- CAS No. 83948-23-6

6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(dimethylamino)propyl)amino)-5,6,11-trimethyl-

Cat. No.: B12746343
CAS No.: 83948-23-6
M. Wt: 376.5 g/mol
InChI Key: HAXZJVNGSUXYCM-UHFFFAOYSA-N
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Description

6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(dimethylamino)propyl)amino)-5,6,11-trimethyl- is a complex organic compound belonging to the pyridocarbazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(dimethylamino)propyl)amino)-5,6,11-trimethyl- typically involves multi-step organic reactionsCommon reagents used in these reactions include palladium catalysts, pyridine hydrochloride, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for achieving high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(dimethylamino)propyl)amino)-5,6,11-trimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(dimethylamino)propyl)amino)-5,6,11-trimethyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(dimethylamino)propyl)amino)-5,6,11-trimethyl- involves its interaction with various molecular targets and pathways. One well-established mode of action is the intercalation with DNA, which can disrupt DNA replication and transcription processes. Additionally, this compound may inhibit topoisomerase II, an enzyme crucial for DNA unwinding, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-6H-pyrido(4,3-b)carbazol-9-ol
  • 1,5-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide

Uniqueness

The presence of the dimethylamino propyl group, in particular, contributes to its distinct biological activities and makes it a valuable compound for further research and development .

Properties

CAS No.

83948-23-6

Molecular Formula

C23H28N4O

Molecular Weight

376.5 g/mol

IUPAC Name

1-[3-(dimethylamino)propylamino]-5,6,11-trimethylpyrido[4,3-b]carbazol-9-ol

InChI

InChI=1S/C23H28N4O/c1-14-17-9-11-25-23(24-10-6-12-26(3)4)21(17)15(2)20-18-13-16(28)7-8-19(18)27(5)22(14)20/h7-9,11,13,28H,6,10,12H2,1-5H3,(H,24,25)

InChI Key

HAXZJVNGSUXYCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN=C(C2=C(C3=C1N(C4=C3C=C(C=C4)O)C)C)NCCCN(C)C

Origin of Product

United States

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